
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine, also known as DMTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTA is a pyrimidine derivative that has been synthesized using various methods, including the use of triazoles and other chemical reagents.
作用机制
The mechanism of action of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific enzymes that are involved in various cellular processes. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine inhibits the activity of these enzymes by binding to their active sites, thereby preventing them from carrying out their normal functions. This inhibition leads to a decrease in the activity of the enzymes, which in turn leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various research applications. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine is also stable under a wide range of conditions, making it suitable for long-term storage. However, there are also some limitations to the use of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine in lab experiments. One of the major limitations is its toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the use of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine in scientific research. One of the most promising directions is in the development of new cancer therapies. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has shown significant potential in inhibiting the growth and proliferation of cancer cells, and further research is needed to explore its potential as a cancer treatment. Another future direction is in the development of new anti-inflammatory and anti-oxidant therapies. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has shown promising results in these areas, and further research is needed to explore its potential in these applications.
合成方法
The synthesis of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine involves the reaction between 4-chloro-6-(1,2,4-triazol-1-yl)pyrimidine and dimethylamine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or DMF, and the product is obtained by purification using column chromatography. The yield of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and concentration of reagents.
科学研究应用
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has shown promising results in various scientific research applications. One of the most significant applications of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine is in the field of cancer research. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
N,N-dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-13(2)7-3-8(11-5-10-7)14-6-9-4-12-14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOCCQRVYBFZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2808346.png)
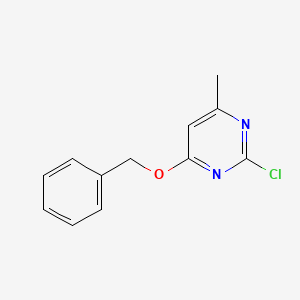


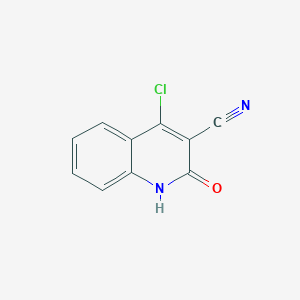
![N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2808353.png)

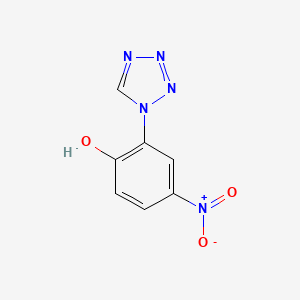
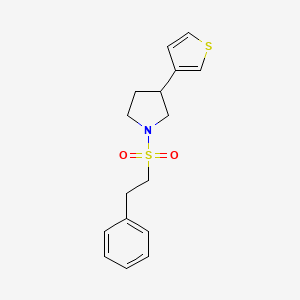
![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)
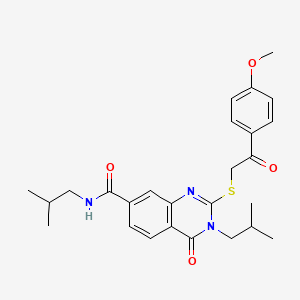
![1-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2808365.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2808366.png)
